![molecular formula C20H26N4O2S B14958943 1-benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14958943.png)
1-benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a benzoyl group
准备方法
The synthesis of 1-benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperidine ring, followed by the introduction of the thiadiazole ring and the benzoyl group. Common reagents used in these reactions include piperidine, thiadiazole precursors, and benzoyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
1-Benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or thiadiazole rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
1-Benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate, exploring its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 1-benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biochemical pathways, leading to therapeutic effects. For example, it might inhibit a key enzyme involved in a disease process or bind to a receptor to modulate cellular signaling.
相似化合物的比较
Similar compounds to 1-benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide include other piperidine derivatives and thiadiazole-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a piperidine ring, a thiadiazole ring, and a benzoyl group, which may confer distinct biological activity or material properties.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis involves multi-step organic reactions, and it can undergo various chemical transformations. The compound has promising applications in chemistry, biology, medicine, and industry, and its mechanism of action and comparison with similar compounds highlight its unique properties. Further research into this compound could uncover new uses and enhance our understanding of its potential.
属性
分子式 |
C20H26N4O2S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
1-benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H26N4O2S/c1-20(2,3)13-16-22-23-19(27-16)21-17(25)14-9-11-24(12-10-14)18(26)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,21,23,25) |
InChI 键 |
AEYBGIOFNAARNV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14958868.png)
![3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14958878.png)
![methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14958880.png)
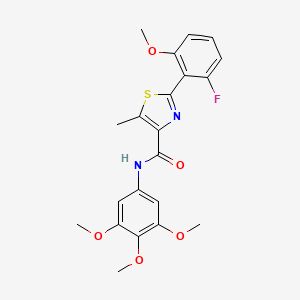
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B14958895.png)
![Ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14958899.png)
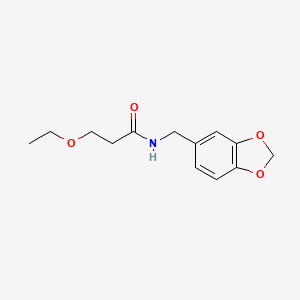
![2-(4-fluorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14958907.png)
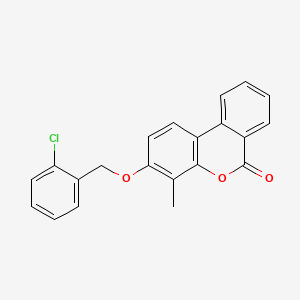
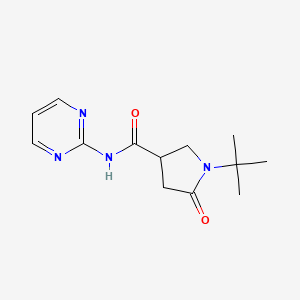
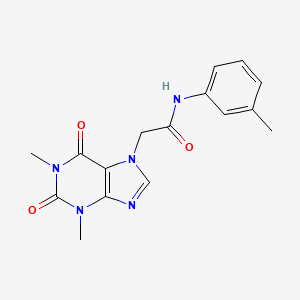
![N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14958935.png)
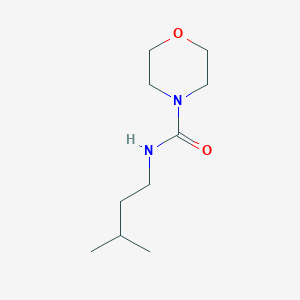
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14958958.png)
